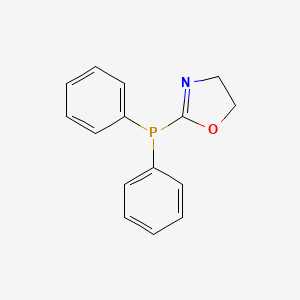![molecular formula C13H13N3S2 B14237361 Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl- CAS No. 492467-33-1](/img/structure/B14237361.png)
Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-[2-(methylthio)phenyl]-N’-2-pyridinyl- is an organosulfur compound that belongs to the thiourea family. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as organic synthesis, medicinal chemistry, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of amines with isothiocyanates or carbon disulfide. For N-[2-(methylthio)phenyl]-N’-2-pyridinyl-thiourea, a common synthetic route includes the reaction of 2-(methylthio)aniline with 2-pyridyl isothiocyanate under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at room temperature, yielding the desired thiourea derivative after purification.
Industrial Production Methods
Industrial production of thiourea derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea derivatives, including N-[2-(methylthio)phenyl]-N’-2-pyridinyl-thiourea, undergo various chemical reactions such as:
Oxidation: Thiourea can be oxidized to form sulfinic acids or sulfonic acids.
Reduction: Reduction of thiourea derivatives can lead to the formation of amines.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, and thiolates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea can yield sulfonic acids, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
Thiourea, N-[2-(methylthio)phenyl]-N’-2-pyridinyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Exhibits antibacterial, antifungal, and antiviral properties, making it useful in developing new antimicrobial agents.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymers .
Wirkmechanismus
The mechanism of action of thiourea derivatives involves their ability to interact with various molecular targets and pathways. For instance, they can inhibit enzymes by binding to the active site or by chelating metal ions required for enzymatic activity. In the case of anticancer applications, thiourea derivatives may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylthiourea: Known for its use as a tyrosinase inhibitor and in genetic taste testing.
1-acyl-3-substituted thioureas: Widely studied for their biological activities and coordination chemistry
Uniqueness
N-[2-(methylthio)phenyl]-N’-2-pyridinyl-thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methylthio group and a pyridinyl group enhances its ability to interact with various biological targets and increases its solubility in organic solvents .
Eigenschaften
CAS-Nummer |
492467-33-1 |
|---|---|
Molekularformel |
C13H13N3S2 |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
1-(2-methylsulfanylphenyl)-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C13H13N3S2/c1-18-11-7-3-2-6-10(11)15-13(17)16-12-8-4-5-9-14-12/h2-9H,1H3,(H2,14,15,16,17) |
InChI-Schlüssel |
GGTFCZLHOPMTAO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1NC(=S)NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)

![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)

![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)

![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)

![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)


